molecular formula C16H13BrN4S B4850871 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

Cat. No.: B4850871
M. Wt: 373.3 g/mol
InChI Key: ZKTIMXUWSONOAK-UHFFFAOYSA-N
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Description

2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE is a complex organic compound that features a benzimidazole moiety fused with a thienopyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common approach includes the initial formation of the benzimidazole core, followed by the introduction of the thienopyridine moiety through coupling reactions. Key steps often involve:

    Formation of Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with formic acid or its derivatives.

    Bromination and Methylation:

    Coupling Reactions: The final step involves coupling the benzimidazole core with a thienopyridine derivative under conditions that may include palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LAH).

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anticancer and antimicrobial research.

    Materials Science: Its electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

    Organic Electronics: The compound can be used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-BENZIMIDAZOL-2-YL)ANILINE: Shares the benzimidazole core but lacks the thienopyridine moiety.

    4-(1,3-DIMETHYL-2,3-DIHYDRO-1H-BENZIMIDAZOL-2-YL)-N,N-DIMETHYLBENZENAMINE: Contains a similar benzimidazole structure but with different substituents.

Uniqueness

The uniqueness of 2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE lies in its combined benzimidazole and thienopyridine structure, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific electronic characteristics and molecular interactions.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-5-bromo-4,6-dimethylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN4S/c1-7-11-13(18)14(22-16(11)19-8(2)12(7)17)15-20-9-5-3-4-6-10(9)21-15/h3-6H,18H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTIMXUWSONOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=C1Br)C)C3=NC4=CC=CC=C4N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 2
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 3
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 4
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 5
Reactant of Route 5
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE
Reactant of Route 6
2-(1H-1,3-BENZIMIDAZOL-2-YL)-5-BROMO-4,6-DIMETHYLTHIENO[2,3-B]PYRIDIN-3-AMINE

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